The compound (2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine, with a molecular formula of and a molecular weight of approximately 442.53 g/mol, belongs to the class of morpholine derivatives. Morpholines are cyclic amines characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, commonly used in pharmaceuticals and agrochemicals due to their versatile chemical properties .
This compound is noted for its potential applications in medicinal chemistry, particularly in drug design and development, owing to its structural features that may interact favorably with biological targets.
The primary source of information regarding this compound can be found in chemical databases such as PubChem and ChEBI, which provide detailed chemical information and classifications. The compound falls under the category of morpholines (CHEBI:38785), indicating its structural characteristics and functional group presence .
The synthesis of (2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine typically involves several steps:
The synthesis may utilize techniques such as:
The compound may undergo various chemical reactions typical for morpholine derivatives:
The mechanism of action for (2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is not fully elucidated but likely involves:
Data from pharmacological studies suggest that compounds with similar structures exhibit activity against certain diseases, potentially including anti-cancer properties .
Key physical properties include:
Relevant chemical properties include:
(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine has several scientific applications:
The synthesis of the (R)-enantiomer of 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine (designated Compound R-25 in foundational literature) necessitates chiral resolution due to the presence of a stereogenic center at the C2 position of the morpholine ring attached via the oxymethyl linker. The synthetic route employs a late-stage resolution strategy rather than asymmetric synthesis. The racemic precursor, rac-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine, is synthesized first. Enantiomeric separation is achieved through diastereomeric salt formation using (‒)-L-tartaric acid as the resolving agent. This process exploits the differential solubility of the diastereomeric salts in a mixed solvent system (e.g., methanol/ethanol or methanol/acetone mixtures). The (R)-enantiomer-tartrate salt typically crystallizes preferentially, while the (S)-enantiomer remains predominantly in the mother liquor [1].
Following salt crystallization, liberation of the pure (R)-enantiomer base requires careful alkalinization (e.g., using sodium hydroxide or potassium carbonate solution) and subsequent extraction into an organic solvent like dichloromethane or ethyl acetate. The organic phase undergoes rigorous drying (anhydrous sodium sulfate) and solvent evaporation under reduced pressure to yield the free base. Chiral purity verification is critical and is performed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) employing chiral stationary phases (e.g., cellulose- or amylose-derived columns) or polarimetry. Reported optical rotations confirm the successful isolation of the desired (R)-configuration [1].
Alternative stereoselective approaches explored in analogous morpholine-containing pharmacophores include:
Table 1: Stereoselective Resolution Methods for (R)-Enantiomer Access
Resolution Method | Key Agent/Conditions | Chiral Purity Assessment | Notes |
---|---|---|---|
Diastereomeric Salt Formation | (‒)-L-Tartaric Acid / Methanol-Ethanol | Chiral HPLC, Optical Rotation | Standard method; Requires careful crystallization control |
Chiral Chromatography | Preparative Chiral HPLC Columns | Analytical Chiral HPLC | Scalability can be a challenge; High cost |
Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B) | Enantiomeric Excess (e.e.) by GC/HPLC | Potential for racemate resolution of ester precursors |
The introduction of morpholine rings into the target molecule occurs at two distinct sites: the 3-position of the chromene core (as a morpholinomethyl substituent) and the chiral linker connecting the chromene to the second morpholine (as an N-substituted morpholine). Different synthetic strategies are required for each.
Morpholinomethylation at Chromene C-3: This functionalization is typically achieved via a Mannich-type reaction or direct nucleophilic substitution. The key intermediate is a 3-chloromethyl chromene derivative. Synthesis of this intermediate often involves chloromethylation of the corresponding 4-substituted coumarin (e.g., 4-methylcoumarin) followed by ring opening or direct functionalization of a 3-position precursor. The chloromethyl group is highly reactive towards secondary amines. Thus, reacting 3-(chloromethyl)-8-hydroxy-2H-chromene (or a suitably protected derivative) with morpholine in an aprotic polar solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile) in the presence of a mild base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) facilitates nucleophilic substitution, yielding the 3-(morpholin-4-ylmethyl)chromene scaffold. This reaction generally proceeds under mild conditions (room temperature to 60°C) with good yields [1] [4]. Microwave irradiation has been explored in related morpholine-coumarin conjugates to enhance reaction rates and yields, though specific application to this precursor is inferred from general practices [4] [5].
Incorporation of the Chiral N-Substituted Morpholine: The synthesis of the key chiral building block, (R)-2-(hydroxymethyl)morpholine, is crucial. This can be accessed through:
The ether linkage connecting the 8-hydroxy group of the chromene core to the chiral morpholine is formed via a Williamson ether synthesis. This requires a nucleophilic phenolic oxygen and an electrophilic carbon from the chiral morpholine building block. Two main approaches are employed:
Alkylation of Chromene-8-ol with Activated Morpholine: The preferred method involves reacting the 8-hydroxy-3-(morpholin-4-ylmethyl)-2H-chromene intermediate with the activated derivative of (R)-2-(hydroxymethyl)morpholine (e.g., chloride, tosylate, or mesylate - prepared as described in Section 1.2). The reaction is typically conducted in an aprotic polar solvent (DMF, acetonitrile, dimethyl sulfoxide (DMSO)) using a strong base (sodium hydride (NaH), potassium tert-butoxide (t-BuOK), cesium carbonate (Cs₂CO₃)) to deprotonate the relatively weakly acidic phenolic hydroxyl group (pKa ~10). The use of cesium carbonate is often advantageous as it is a mild, soluble base effective in polar aprotic solvents. Reactions are generally carried out under inert atmosphere (nitrogen or argon) at elevated temperatures (60-80°C) to ensure reasonable reaction rates. Maintaining anhydrous conditions is critical to prevent hydrolysis of the activated morpholine intermediate [1].
Mitsunobu Reaction: As an alternative, the Mitsunobu reaction directly couples 8-hydroxy-3-(morpholin-4-ylmethyl)-2H-chromene with (R)-2-(hydroxymethyl)morpholine using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in an anhydrous aprotic solvent (typically tetrahydrofuran (THF) or dichloromethane) at 0°C to room temperature. This reaction proceeds with inversion of configuration at the carbon atom of the chiral alcohol. Since the activating agent used in the standard Williamson approach (e.g., MsCl/Et₃N) typically proceeds with retention (if the activated species is used directly) or inversion (if SN2 displacement occurs), careful control is needed. The Mitsunobu route offers a convergent, single-step coupling under milder conditions but generates stoichiometric phosphine oxide and hydrazine by-products requiring careful purification [5].
Key Optimization Parameters:
Table 2: Comparison of Chromene-Oxymethyl Linker Formation Methods
Method | Reagents/Conditions | Advantages | Disadvantages | Stereochemical Outcome |
---|---|---|---|---|
Williamson Ether | Activated (R)-Morpholine (Cl, OTs, OMs); Base (Cs₂CO₃, NaH); Solvent (DMF, CH₃CN); 60-80°C | Scalable; Well-understood chemistry; High yields possible | Requires synthesis of activated intermediate; Potential for elimination (esp. with Cl) | Retention (if inversion during activation) / Inversion (SN2 on activated derivative) |
Mitsunobu Reaction | (R)-Morpholinemethanol, PPh₃, DEAD/DIAD; Solvent (THF, DCM); 0°C-RT | Milder conditions; Direct use of alcohol; Convergent | Expensive reagents; Stoichiometric by-products; Purification complexity | Inversion at alcohol carbon |
The final active pharmaceutical ingredient (API) form of (2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is typically isolated as its methanesulfonate (mesylate) salt, (R)-25, to enhance crystallinity, stability, and solubility properties. The salt formation is a critical unit operation.
Salt Formation Procedure: The (R)-enantiomer free base is dissolved in a suitable anhydrous solvent at elevated temperature (e.g., ethanol, isopropanol, ethyl acetate, or acetone). Common choices include ethanol or isopropanol due to their ability to dissolve both the base and the acid and facilitate crystal formation. A stoichiometric equivalent (typically 1.0 - 1.05 equiv) of methanesulfonic acid (MsOH) is dissolved in the same solvent. The acid solution is then added slowly, often dropwise, to the vigorously stirred solution of the free base. Slow addition and good mixing are essential to prevent local supersaturation and potential oiling out or formation of undesired salt forms. The addition rate and temperature profile (often maintained at 40-60°C during addition) are tightly controlled. Following complete addition, the mixture is usually cooled slowly (e.g., 0.1-0.5°C/min) to room temperature or below (e.g., 0-5°C) to induce crystallization. Seeding with crystals of the desired salt polymorph may be employed during cooling to ensure consistent crystal form. The resulting suspension is stirred for an extended period (several hours) at the lower temperature to complete crystallization and achieve favorable crystal size and habit [1].
Purification Techniques: The crystalline salt is isolated by filtration (e.g., Büchner funnel), washed thoroughly with small portions of cold solvent (same as reaction solvent or a different antisolvent like diethyl ether or hexanes) to remove residual mother liquor and impurities, and then dried under vacuum (e.g., vacuum oven) at moderate temperatures (typically 40-60°C) to constant weight. Recrystallization is the primary purification method for achieving high chemical and chiral purity. Common recrystallization solvents include ethanol, methanol, isopropanol, water, or mixtures thereof (e.g., ethanol/water, isopropanol/ethyl acetate). The choice depends on the solubility profile of the salt and the need to avoid solvate formation. Crystallization from ethanol/water mixtures is frequently reported for related morpholine salts to yield high-purity material [1].
Characterization of the Salt: Rigorous characterization confirms identity, purity, and stoichiometry:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: